molecular formula C23H26O5 B2923230 9-(2,4-dihydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione CAS No. 117593-36-9

9-(2,4-dihydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No. B2923230
CAS RN: 117593-36-9
M. Wt: 382.456
InChI Key: OKXVTYXMGOFJFT-UHFFFAOYSA-N
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Description

This compound is a derivative of xanthene, which is a tricyclic compound with two benzene rings fused to a central heterocyclic ring. The presence of multiple hydroxyl (-OH) groups suggests that it may have properties similar to polyphenols, which are known for their antioxidant activity .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the use of catalysts .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The presence of hydroxyl groups could lead to hydrogen bonding, affecting the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its structure and functional groups. For example, the presence of hydroxyl groups could increase its polarity and potentially its solubility in water .

Scientific Research Applications

Antimicrobial Properties

  • Synthesis and Antimicrobial Screening : A study by Angajala et al. (2017) describes the synthesis of novel derivatives of xanthene diones, including 9-(2,4-dihydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, demonstrating significant antibacterial and antifungal activities. This indicates its potential as an antimicrobial agent (Angajala et al., 2017).
  • Antibacterial Activity of Vanillin Derivative Compounds : Retnosari et al. (2021) synthesized derivatives from vanillin showing substantial antibacterial activity. These derivatives include compounds structurally similar to the xanthene dione , highlighting its relevance in developing antibacterial agents (Retnosari et al., 2021).

Antioxidant and Acetylcholinesterase Inhibition

  • Intermolecular Interactions and Biological Activity : Research by Purushothaman and Thiruvenkatam (2018) on xanthenedione molecules, which are similar to the compound , suggests their potential as antioxidants and acetylcholinesterase inhibitors. The study emphasizes the importance of functional groups in biological activity (Purushothaman & Thiruvenkatam, 2018).

Anticancer Potential

  • Synthesis and Evaluation as Anticancer Agents : Mulakayala et al. (2012) synthesized 1,8-dioxo-octahydroxanthenes and evaluated their anticancer properties. A specific compound with a 2-hydroxy phenyl group at the C-9 position showed promise, suggesting potential anticancer applications for related xanthene dione derivatives (Mulakayala et al., 2012).
  • Antioxidant, Antimicrobial, and Antiproliferative Activities : A study by Zukić et al. (2018) on synthesized xanthene-1,8-dione derivatives revealed significant antioxidant and antiproliferative activities, underscoring their potential in cancer research (Zukić et al., 2018).

Synthesis and Structural Analysis

  • Eco-friendly Synthesis Methods : Studies have focused on developing eco-friendly and efficient synthesis methods for xanthene dione derivatives, emphasizing the growing interest in these compounds for various applications, including their potential in medicinal chemistry (Imon et al., 2022).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being used for its potential antioxidant activity, it might work by donating hydrogen atoms to free radicals .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Potential applications could include use as an antioxidant, a fluorescent probe, or other uses depending on its properties .

properties

IUPAC Name

9-(2,4-dihydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O5/c1-22(2)8-15(26)20-17(10-22)28-18-11-23(3,4)9-16(27)21(18)19(20)13-6-5-12(24)7-14(13)25/h5-7,19,24-25H,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXVTYXMGOFJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=C(C=C(C=C4)O)O)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2,4-dihydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

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